molecular formula C20H26N2O B14461064 Benzamide, 3-((diethylamino)methyl)-N-(2,6-dimethylphenyl)- CAS No. 74433-32-2

Benzamide, 3-((diethylamino)methyl)-N-(2,6-dimethylphenyl)-

Cat. No.: B14461064
CAS No.: 74433-32-2
M. Wt: 310.4 g/mol
InChI Key: VFQXAGZXCLDMSZ-UHFFFAOYSA-N
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Description

Benzamide, 3-((diethylamino)methyl)-N-(2,6-dimethylphenyl)- is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3-((diethylamino)methyl)-N-(2,6-dimethylphenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethylaniline with diethylamine and formaldehyde under acidic conditions to form the intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are selected to enhance the efficiency and selectivity of the reactions.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-((diethylamino)methyl)-N-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines.

Scientific Research Applications

Benzamide, 3-((diethylamino)methyl)-N-(2,6-dimethylphenyl)- has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzamide, 3-((diethylamino)methyl)-N-(2,6-dimethylphenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylamino group enhances its ability to interact with biological molecules, potentially inhibiting or activating specific pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, with simpler structure and fewer functional groups.

    N,N-Diethylbenzamide: Similar structure but lacks the dimethylphenyl group.

    2,6-Dimethylbenzamide: Contains the dimethylphenyl group but lacks the diethylamino group.

Uniqueness

Benzamide, 3-((diethylamino)methyl)-N-(2,6-dimethylphenyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both diethylamino and dimethylphenyl groups enhances its versatility in various chemical and biological contexts.

Properties

CAS No.

74433-32-2

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

3-(diethylaminomethyl)-N-(2,6-dimethylphenyl)benzamide

InChI

InChI=1S/C20H26N2O/c1-5-22(6-2)14-17-11-8-12-18(13-17)20(23)21-19-15(3)9-7-10-16(19)4/h7-13H,5-6,14H2,1-4H3,(H,21,23)

InChI Key

VFQXAGZXCLDMSZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC(=CC=C1)C(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

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